molecular formula C19H19Cl2N3O5S B2939593 N1-(2-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-81-9

N1-(2-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2939593
CAS No.: 874805-81-9
M. Wt: 472.34
InChI Key: IQXDLFIKOUGEMF-UHFFFAOYSA-N
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Description

This product is the oxalamide derivative, N1-(2-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. The compound features a molecular structure that incorporates both a chlorobenzyl group and a sulfonylated oxazolidine ring, a motif present in other compounds investigated for biological activity . While the specific pharmacological profile and mechanism of action for this exact molecule require further experimental investigation, compounds with sulfonamide and oxalamide functional groups are often explored in medicinal chemistry for their potential to interact with enzymes . Researchers may find this chemical valuable as a building block in organic synthesis or as a reference standard in the development of novel small molecules for various research programs.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O5S/c20-14-5-7-15(8-6-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-3-1-2-4-16(13)21/h1-8,17H,9-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXDLFIKOUGEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C22H25Cl2N3O4S
  • Molecular Weight: 498.4 g/mol
  • CAS Number: 898460-38-3

The compound features a complex structure that includes a chlorobenzyl moiety, an oxazolidine ring, and a sulfonamide group. This structural diversity is critical for its interaction with biological targets.

Structural Representation

ComponentDescription
Chlorobenzyl GroupEnhances lipophilicity
Oxazolidine RingProvides stability and reactivity
Sulfonamide LinkagePotential for biological activity

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The sulfonamide group may interact with enzymes, inhibiting their function and altering metabolic pathways.
  • Cell Membrane Interaction: The chlorobenzyl group could affect cellular integrity and signaling by interacting with lipid membranes.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell walls or inhibition of protein synthesis.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related sulfonamide derivatives have shown effectiveness against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent.

Case Studies

  • Study on Antibacterial Efficacy:
    • A study conducted on structurally similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.
  • Potential in Cancer Therapy:
    • Research exploring the effects of sulfonamide derivatives on cancer cell lines revealed cytotoxic effects, indicating that this compound could be further investigated for anticancer applications.

Comparative Analysis of Related Compounds

Compound NameBiological Activity
SulfanilamideAntibacterial
N-(4-chlorophenyl)sulfonamideAntimicrobial
2,5-DimethylbenzenesulfonamideEnzyme inhibition

This table illustrates the biological activities associated with compounds that share structural similarities with this compound.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl Groups

The sulfonyl group’s substituent significantly impacts electronic characteristics and target affinity:

  • N1-(2-Chlorobenzyl)-N2-((3-((4-Fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide () : The 4-fluorophenyl sulfonyl group introduces weaker electron-withdrawing effects compared to chlorine, which may alter pharmacokinetics .
  • N1-((3-((4-Nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl) Derivatives () : The nitro group offers stronger electron withdrawal, increasing reactivity but possibly reducing metabolic stability .

Heterocyclic Core Modifications

Variations in the central heterocycle influence conformational flexibility:

  • Oxazolidine vs.
  • Thiazolyl and Isoxazolyl Derivatives () : Compounds like N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide () replace the sulfonyl-oxazolidine with aromatic heterocycles, simplifying synthesis but reducing sulfonyl-mediated hydrogen bonding .

Chlorobenzyl Positional Isomerism

The position of chlorine on the benzyl group modulates steric effects:

  • 2-Chlorobenzyl (Target Compound) : Ortho-substitution may hinder rotation, favoring specific binding conformations.

Spectroscopic Comparison

  • LC-MS : The target compound’s molecular weight can be inferred as ~480–500 g/mol, comparable to compounds in (e.g., m/z 437–479) .
  • 1H NMR : Key signals include aromatic protons (δ 7.41–7.82 ppm for chlorophenyl groups) and methylene/methyl groups (δ 2.27–3.56 ppm), consistent with oxalamide derivatives .

Antiviral Activity ()

For example:

  • Compound 13 () : Demonstrated 90% HPLC purity and antiviral activity via CD4-binding site inhibition .
  • Compound 15 () : Higher yield (53%) but similar efficacy to other analogs .

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